1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine is a synthetic organic compound with the molecular formula C19H30N2 and a molecular weight of 286.4549 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where benzyl halides react with piperidine derivatives.
Cyclohexyl Substitution: The 4-methylcyclohexyl group is introduced through alkylation reactions, where cyclohexyl halides react with the piperidine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to piperidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Piperidinones: Formed through oxidation reactions.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-benzyl-N-(piperidin-4-yl)piperidin-4-amine: Similar structure but lacks the cyclohexyl substitution.
1-benzyl-4-piperidone: Contains a ketone group instead of the amine group.
1-benzyl-4-piperidinemethanol: Contains a hydroxyl group instead of the amine group.
Properties
IUPAC Name |
1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-9-18(10-8-16)20-19-11-13-21(14-12-19)15-17-5-3-2-4-6-17/h2-6,16,18-20H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRXYHMDSMRQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.